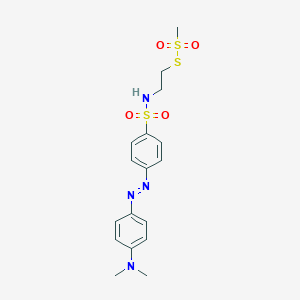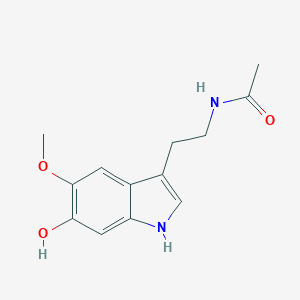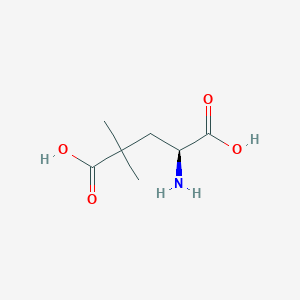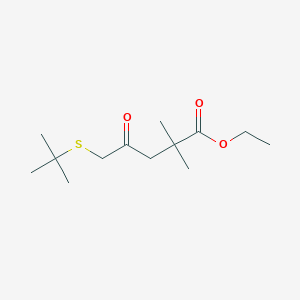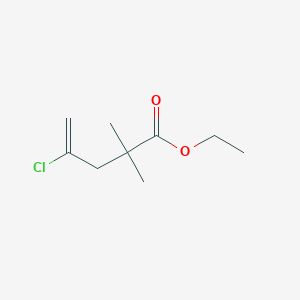
Désoxyblebbistatine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A derivative of Blebbistatin, a compound that blockes myosin II-dependent cell processes.
Applications De Recherche Scientifique
Traitement du glaucome
La Désoxyblebbistatine a été utilisée dans des recherches liées au traitement du glaucome . Il a été constaté que la Blebbistatine, un inhibiteur spécifique de l'activité ATPase de la myosine II, augmente la facilité d'écoulement de l'humeur aqueuse dans les yeux de porc énucléés perfusés . Cela suggère un rôle essentiel de la myosine II dans la régulation de la facilité d'écoulement de l'humeur aqueuse et désigne la myosine II comme une cible thérapeutique potentielle pour réduire la pression intraoculaire chez les patients atteints de glaucome .
Cartographie optique cardiaque
Une autre application de la this compound est la cartographie optique cardiaque . Elle est utilisée pour minimiser les artefacts de mouvement pendant la cartographie optique cardiaque, ainsi que pour étudier la motilité cellulaire et l'invasion cellulaire . Cependant, il est important de noter que si des précautions ne sont pas prises, la perfusion avec de la blebbistatine peut entraîner la formation de précipités de blebbistatine qui s'accumulent dans les vaisseaux sanguins .
Recherche sur le cancer
La this compound a un nombre croissant d'applications dans la recherche sur le cancer . Elle agit en diminuant l'affinité de la myosine II pour l'actine, ce qui est utile pour étudier la motilité cellulaire et l'invasion, des processus essentiels à la métastase du cancer .
Biologie du développement
En biologie du développement, la this compound est utilisée pour étudier la motilité cellulaire
Mécanisme D'action
Target of Action
Deoxy Blebbistatin primarily targets myosin II , a critical biochemical determinant of cellular contraction . Myosin II isoforms play essential roles in vital processes ranging from cell division, cell motility, and neuronal plasticity to contractile functions of skeletal, cardiac, and smooth muscles .
Mode of Action
Deoxy Blebbistatin inhibits myosin II by interfering with its ATPase activity . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This interaction blocks the myosin heads in a products complex with low actin affinity .
Biochemical Pathways
The inhibition of myosin II ATPase activity by Deoxy Blebbistatin leads to a decrease in actin stress fiber content and in focal adhesions and adherens junctions . This results in changes in cell morphology and altered geometry of the outflow pathway . It also affects the NMMHC IIA/Wnt5a/β-catenin pathway in pulmonary endothelium .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Deoxy Blebbistatin have been improved through chemical modifications. For instance, D-ring substitutions can fine-tune isoform specificity, ADME, and toxicological properties . It has been found that certain derivatives of Blebbistatin metabolize slower than the original compound, which improves its bioavailability .
Result of Action
The molecular and cellular effects of Deoxy Blebbistatin’s action include dose-dependent changes in cell morphology, decreases in actin stress fiber content, and changes in focal adhesions and adherens junctions . These changes are reversible within 24 hours of drug withdrawal from the cell culture media . At the organ level, it stops the contraction of skeletal muscle or heart muscle .
Action Environment
Environmental factors such as light exposure can influence the action of Deoxy Blebbistatin. For instance, it has been reported that the compound becomes inactive and phototoxic upon blue light illumination . Therefore, the environment in which Deoxy Blebbistatin is used can significantly impact its efficacy and stability.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Deoxy Blebbistatin is known to block myosin II-dependent cell processes . It does not compete with nucleotide binding to the skeletal muscle myosin subfragment-1 . The inhibitor preferentially binds to the ATPase intermediate with ADP and phosphate bound at the active site, and it slows down phosphate release .
Cellular Effects
Deoxy Blebbistatin has been shown to have significant effects on cell morphology, actomyosin organization, and cell adhesions . It has been observed to cause dose-dependent changes in cell morphology, decreases in actin stress fiber content, and in focal adhesions and adherens junctions .
Molecular Mechanism
The molecular mechanism of Deoxy Blebbistatin involves its interaction with myosin II. It does not interfere with the binding of myosin to actin nor with ATP-induced actomyosin dissociation . Instead, it blocks the myosin heads in a products complex with low actin affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Deoxy Blebbistatin have been observed to be reversible within 24 hours of drug withdrawal from the cell culture media
Dosage Effects in Animal Models
The effects of Deoxy Blebbistatin on detrusor overactivity (DO) in an animal model induced by retinyl acetate (RA) have been studied . It was found that administration of Deoxy Blebbistatin to rats pretreated with RA reversed changes in cystometric parameters induced by RA .
Metabolic Pathways
It has been suggested that certain substitutions on the phenyl group of blebbistatin can have beneficial functional and pharmacological consequences, indicating potential for drug development targeting myosin-2 .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Deoxy Blebbistatin involves the reduction of Blebbistatin to Deoxy Blebbistatin.", "Starting Materials": [ "Blebbistatin", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Blebbistatin is dissolved in methanol.", "Sodium borohydride is added to the solution.", "The reaction mixture is stirred at room temperature for several hours.", "Water is added to the reaction mixture to quench the reaction.", "The mixture is filtered and the solvent is removed under reduced pressure.", "The residue is purified by column chromatography to obtain Deoxy Blebbistatin." ] } | |
Numéro CAS |
856925-72-9 |
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
6-methyl-1-phenyl-3,9-dihydro-2H-pyrrolo[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C18H16N2O/c1-12-7-8-16-15(11-12)17(21)14-9-10-20(18(14)19-16)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,21) |
Clé InChI |
RBHOGGBFJPVUJO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)CCN3C4=CC=CC=C4 |
SMILES canonique |
CC1=CC2=C(C=C1)NC3=C(C2=O)CCN3C4=CC=CC=C4 |
Synonymes |
1,2,3,9-Tetrahydro-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)

![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B16100.png)



![8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B16108.png)
